molecular formula C22H24N4O2S2 B2625739 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-17-2

3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2625739
CAS No.: 847403-17-2
M. Wt: 440.58
InChI Key: BCRVYZOBGITQCV-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid heterocyclic molecules combining a 1,2,4-triazole core with a benzo[d]thiazol-2(3H)-one moiety. The triazole ring is substituted at position 4 with a 4-methoxyphenyl group and at position 5 with an isopentylthio chain. The benzothiazolone fragment is linked via a methylene bridge to the triazole’s position 2. Such structural complexity is designed to enhance biological activity and physicochemical stability, leveraging the electron-donating methoxy group and lipophilic isopentylthio chain .

Synthesis typically involves:

Thiolation: Formation of the triazole-3-thiol intermediate via cyclization of thiosemicarbazides .

Alkylation: Reaction with isopentyl halide in the presence of a base (e.g., Cs₂CO₃) or catalyst (e.g., InCl₃) to introduce the isopentylthio group .

Coupling: Attachment of the benzothiazolone fragment via nucleophilic substitution or Mitsunobu reactions .

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-15(2)12-13-29-21-24-23-20(26(21)16-8-10-17(28-3)11-9-16)14-25-18-6-4-5-7-19(18)30-22(25)27/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRVYZOBGITQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with isothiocyanates under reflux conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Benzothiazole Moiety: This can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the triazole and benzothiazole intermediates under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopentylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its triazole and benzothiazole moieties are known for their bioactivity, potentially serving as antifungal, antibacterial, or anticancer agents.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can bind to metal ions, potentially disrupting metalloprotein functions, while the benzothiazole moiety might intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Halogen Substitution : Chlorophenyl/fluorophenyl derivatives (e.g., ) prioritize steric and electronic effects, favoring π-π stacking in crystallography but reducing solubility compared to methoxy groups.
  • Heterocycle Variation: Benzothiazolone (target) vs. thiazole () or dioxin () alters hydrogen-bonding capacity and bioactivity.

Structural and Crystallographic Insights

  • Crystal Packing : Fluorophenyl/chlorophenyl analogs () exhibit isostructural packing with π-π interactions (3.5–3.6 Å distances). The target’s bulkier isopentylthio group may disrupt such packing, increasing amorphous character .
  • Conformational Flexibility: Methoxy groups (target) introduce torsional flexibility vs.

Biological Activity

The compound 3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's IUPAC name is 3-[4-(4-methoxyphenyl)-5-(isopentylthio)-1,2,4-triazol-3-yl]-benzo[d]thiazol-2(3H)-one , with a molecular formula of C22H24N4OSC_{22}H_{24}N_4OS . The structure includes a triazole ring and a benzo[d]thiazole moiety, which are known to contribute to diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The triazole ring is particularly noted for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazole compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial effects .

Antifungal Activity

The antifungal potential of triazole derivatives has been well-documented. For instance, similar compounds have been tested against Candida albicans and Aspergillus niger, showing effective inhibition at varying concentrations. The mechanism often involves the disruption of fungal cell wall synthesis and ergosterol biosynthesis .

Anticancer Activity

The anticancer properties of the compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. For example, research on related compounds has shown that they can inhibit the growth of cancer cell lines such as HeLa and MCF-7 .

The biological activity of this compound likely involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.

These interactions can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.

Research Findings

Study Activity Tested Results Reference
Study 1AntimicrobialInhibition of S. aureus and E. coli
Study 2AntifungalEffective against C. albicans
Study 3AnticancerInduced apoptosis in HeLa cells

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A comparative analysis of various triazole compounds revealed that those with alkyl substituents exhibited enhanced antimicrobial activity due to increased lipophilicity.
  • Fungal Resistance : Research highlighted the effectiveness of triazole derivatives in overcoming resistance in common fungal pathogens.
  • Cancer Therapeutics : Investigations into the anticancer properties demonstrated that certain analogs could significantly reduce tumor growth in animal models.

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